2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide
Overview
Description
2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide is a biochemical compound with the molecular formula C8H7N5S and a molecular weight of 205.24 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Similar compounds have been studied for their anticancer properties, suggesting potential targets within cancer cell lines .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various cellular pathways, particularly those involved in cancer cell proliferation .
Result of Action
Related compounds have been shown to exhibit anticancer activity, suggesting that this compound may also have similar effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases, by binding to their active sites and preventing substrate access . Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function . These interactions make this compound a valuable tool for studying enzyme inhibition and protein-ligand interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound can bind to the active sites of enzymes, such as proteases and kinases, through hydrogen bonding and hydrophobic interactions, leading to their inhibition . Additionally, it can interact with transcription factors and other regulatory proteins, modulating gene expression and cellular responses . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and can effectively inhibit target enzymes and modulate cellular processes . At higher doses, it can induce toxic effects, such as oxidative stress and apoptosis, in certain cell types . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for specific experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism . Additionally, it can affect the levels of metabolites, such as ATP and NADH, influencing overall cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical and cellular effects, making it important to consider these factors in experimental and therapeutic contexts .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide typically involves the reaction of 1H-1,2,4-triazole with pyridine-4-carbothioamide under specific conditions. One common method involves refluxing the reactants in a suitable solvent, such as acetone, in the presence of a base like anhydrous potassium carbonate (K2CO3) . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Studied for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the synthesis of polymers and dendrimers for material science applications.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another triazole-pyridine compound used in coordination chemistry.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with anticancer activity.
2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: A similar compound used in the synthesis of metal complexes.
Uniqueness
2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide is unique due to its specific combination of triazole and pyridine rings, which confer distinct chemical reactivity and biological activity. Its ability to form stable coordination complexes and its potential as an enzyme inhibitor make it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)pyridine-4-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5S/c9-8(14)6-1-2-11-7(3-6)13-5-10-4-12-13/h1-5H,(H2,9,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGFGGIMMAZCHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=S)N)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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